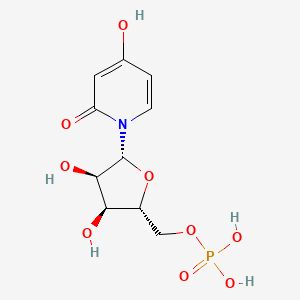
4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deazauridine 5’-monophosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine 5’-monophosphate typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 with a carbon atom, resulting in the formation of the 3-deaza analog . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3-deazauridine 5’-monophosphate can be achieved through biocatalytic processes. For instance, recombinant Saccharomyces cerevisiae strains have been used to produce uridine 5’-monophosphate from orotic acid . This method involves the overexpression of genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase, which are crucial for the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deazauridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by specific oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of 3-deazauridine 5’-monophosphate, while substitution reactions may result in the formation of various substituted analogs .
Applications De Recherche Scientifique
3-Deazauridine 5’-monophosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-deazauridine 5’-monophosphate involves its conversion to 3-deazauridine triphosphate within cells. This triphosphate form competitively inhibits cytidine triphosphate synthetase, leading to a reduction in cytidine-5’-triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Cytosine Arabinoside: Another nucleoside analog used in cancer treatment.
5-Aza-2’-deoxycytidine: Known for its ability to inhibit DNA methylation and used in the treatment of myelodysplastic syndrome.
5-Azacytidine: Used in the treatment of certain types of cancer and has similar biochemical properties.
Uniqueness: Its ability to modulate biochemical responses and enhance the efficacy of other antitumor agents further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C10H14NO9P |
|---|---|
Poids moléculaire |
323.19 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14NO9P/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(20-10)4-19-21(16,17)18/h1-3,6,8-10,12,14-15H,4H2,(H2,16,17,18)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
BMAAJONJGSMHCR-PEBGCTIMSA-N |
SMILES isomérique |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


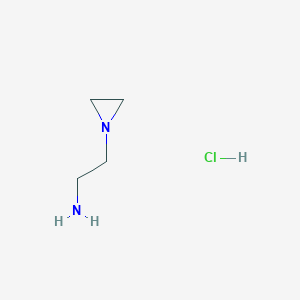
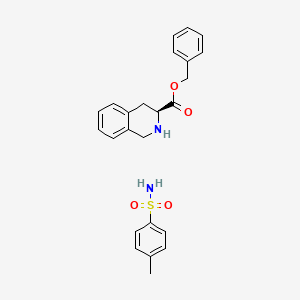
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
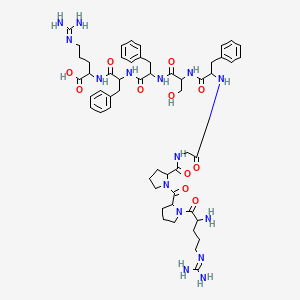
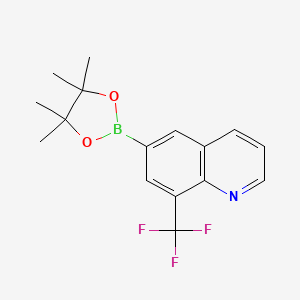

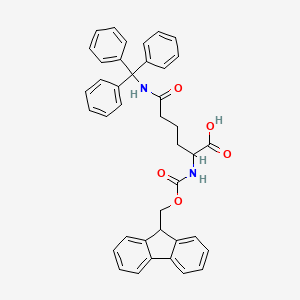
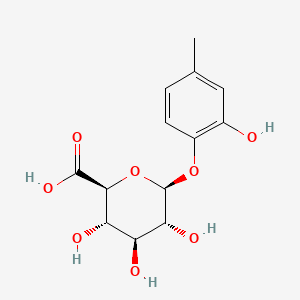
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
